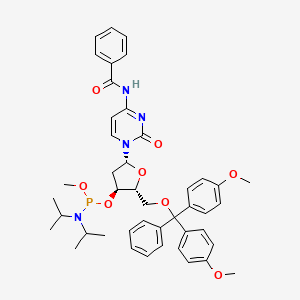

5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, modified to include protective groups that facilitate its incorporation into DNA sequences during automated synthesis processes. The protective groups, such as the dimethoxytrityl (DMT) and benzoyl (Bz) groups, prevent unwanted reactions at specific sites of the molecule, ensuring the accuracy and efficiency of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to form the 5’-dimethoxytrityl derivative.

Protection of the N4-Amino Group: The N4-amino group is protected by reacting the intermediate with benzoyl chloride (Bz-Cl) in the presence of a base, such as triethylamine, to form the N4-benzoyl derivative.

Phosphitylation: The 3’-hydroxyl group is then phosphitylated using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base, such as diisopropylethylamine, to form the final phosphoramidite compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using chromatographic techniques .

Chemical Reactions Analysis

Removal of the 5'-Dimethoxytrityl (DMT) Group

The acid-labile DMT group is cleaved to expose the 5'-OH for subsequent couplings.

Conditions :

-

Reagent : 3% trichloroacetic acid (TCA) in dichloromethane.

-

Time : 1–2 minutes.

Base Deprotection (Benzoyl Group)

After synthesis, the benzoyl group on cytosine is removed under basic conditions:

Oxidation and Sulfurization

The phosphite triester is stabilized via oxidation to a phosphate or sulfurization to a phosphorothioate.

Oxidation :

Sulfurization :

-

Reagent : 0.2 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine .

Diels-Alder Cycloaddition

The compound’s derivatives participate in Diels-Alder reactions for peptide-oligonucleotide conjugation:

-

Reaction : Diene-modified oligonucleotides + maleimide-derivatized peptides.

Comparative Reaction Efficiencies

Technical Challenges and Optimizations

-

Moisture Sensitivity : Strict anhydrous conditions are required to prevent phosphoramidite hydrolysis .

-

Side Reactions : Over-oxidation or incomplete deprotection can reduce yield; optimized protocols use iterative washes .

-

Scale-Up : Coupling efficiencies remain consistent (85–90%) at both 0.2 µmol and 1 µmol scales .

Scientific Research Applications

5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound with a molecular weight of 794.9 g/mol . It is also known by other names, such as this compound, and has the PubChem CID 14768602 .

Chemical Properties and Structure

The IUPAC name for the compound is N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide . Its molecular formula is C44H51N4O8P . The InChI code is InChI=1S/C44H51N4O8P/c1-30(2)48(31(3)4)57(53-7)56-38-28-41(47-27-26-40(46-43(47)50)45-42(49)32-14-10-8-11-15-32)55-39(38)29-54-44(33-16-12-9-13-17-33,34-18-22-36(51-5)23-19-34)35-20-24-37(52-6)25-21-35/h8-27,30-31,38-39,41H,28-29H2,1-7H3,(H,45,46,49,50)/t38-,39+,41+,57?/m0/s1 .

Synonyms

This compound is also known by several synonyms:

- 84416-83-1

- This compound

- (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl methyl diisopropylphosphoramidite

- DTXSID30563830

- (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ylmethyldiisopropylphosphoramidite

- N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-3'-O-{di(propan-2-yl)aminophosphanyl}cytidine

Applications

N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine, a related compound, has been used as a research tool for antiviral and anticancer studies .

Mechanism of Action

The primary mechanism of action of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated DNA synthesis. The protective groups (DMT and Bz) prevent unwanted side reactions, ensuring the correct sequence assembly. The phosphoramidite group facilitates the formation of phosphite triester linkages, which are subsequently oxidized to stable phosphate triester linkages, forming the backbone of the DNA strand .

Comparison with Similar Compounds

Similar Compounds

5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine: Lacks the phosphoramidite group, used as an intermediate in oligonucleotide synthesis.

5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyadenosine: Similar structure but with adenine base, used in the synthesis of oligonucleotides containing adenine.

5’-Dimethoxytrityl-N4-benzoyl-2’-deoxyguanosine: Similar structure but with guanine base, used in the synthesis of oligonucleotides containing guanine .

Uniqueness

The uniqueness of 5’-Dimethoxytrityl-N4-benzoyl-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite lies in its specific protective groups and phosphoramidite functionality, which make it highly suitable for automated DNA synthesis. The combination of these features ensures high efficiency and accuracy in the synthesis of oligonucleotides, making it a valuable tool in various scientific and industrial applications .

Biological Activity

5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite (commonly referred to as DMT-Bz-dC) is a significant nucleoside derivative used extensively in the fields of molecular biology, particularly in oligonucleotide synthesis and gene therapy. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₄₄H₅₁N₄O₈P

- Molecular Weight : 803.89 g/mol

- CAS Number : 102212-98-6

Applications in Biological Research

- Nucleic Acid Synthesis : DMT-Bz-dC is crucial in synthesizing oligonucleotides, which are essential for various genetic research applications, including gene therapy and molecular diagnostics .

- Pharmaceutical Development : It plays a role in developing antiviral and anticancer drugs, where modified nucleosides enhance therapeutic efficacy and reduce side effects .

- Biotechnology : The compound aids in designing DNA probes and primers for PCR (Polymerase Chain Reaction), facilitating accurate and efficient DNA amplification .

- Epigenetics Research : DMT-Bz-dC is valuable in epigenetic studies, helping researchers understand gene regulation mechanisms through modifications in nucleic acid structures .

- Diagnostic Tools : It is incorporated into diagnostic assays, improving the sensitivity and specificity of tests for various diseases .

Biological Activity

The biological activity of DMT-Bz-dC has been investigated through various studies highlighting its effectiveness in different applications:

- Antiviral Activity : Research has shown that modified nucleosides like DMT-Bz-dC can exhibit significant antiviral properties by interfering with viral replication processes. For instance, studies have indicated that phosphoramidite derivatives can enhance the efficacy of antiviral agents by improving their uptake and stability within biological systems .

- Anticancer Properties : DMT-Bz-dC has been utilized in the development of oligonucleotides that target cancer cells specifically. For example, certain derivatives have been shown to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways .

Case Study 1: Oligonucleotide Synthesis

In a study focusing on the synthesis of partially modified oligoribonucleotides using DMT-Bz-dC, researchers demonstrated that the compound could be effectively phosphitylated using various acidic activators, leading to high yields of desired products. The study highlighted the importance of optimizing reaction conditions to maximize product formation while minimizing side reactions .

Case Study 2: Gene Silencing

Another investigation explored the use of DMT-Bz-dC in constructing small interfering RNAs (siRNAs) for targeted gene silencing. The results indicated that siRNAs synthesized with this compound exhibited enhanced stability and improved cellular uptake, leading to effective knockdown of target genes with minimal cytotoxicity .

Comparative Analysis of Biological Activity

| Compound | Application | Biological Activity |

|---|---|---|

| DMT-Bz-dC | Oligonucleotide Synthesis | High yield synthesis; effective for gene therapy |

| Modified siRNAs | Gene Silencing | Enhanced stability; effective target knockdown |

| Antiviral Nucleosides | Antiviral Therapy | Significant inhibition of viral replication |

Properties

CAS No. |

84416-83-1 |

|---|---|

Molecular Formula |

C44H51N4O8P |

Molecular Weight |

794.9 g/mol |

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C44H51N4O8P/c1-30(2)48(31(3)4)57(53-7)56-38-28-41(47-27-26-40(46-43(47)50)45-42(49)32-14-10-8-11-15-32)55-39(38)29-54-44(33-16-12-9-13-17-33,34-18-22-36(51-5)23-19-34)35-20-24-37(52-6)25-21-35/h8-27,30-31,38-39,41H,28-29H2,1-7H3,(H,45,46,49,50)/t38-,39+,41+,57?/m0/s1 |

InChI Key |

ZCFPCDYZDNASGG-HJECRTKSSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.